6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-mercapto-3-methyl-1,2,4-triazole with benzyl bromide in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 1-methyl-3-piperidinyl isothiocyanate to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidinyl moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as carbonic anhydrase or cholinesterase by binding to their active sites. The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substitution pattern.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different biological activities.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Exhibits distinct pharmacological properties due to its unique structure.
Uniqueness
6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct pharmacological activities. Its combination of benzyl and piperidinyl groups enhances its ability to interact with various biological targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C16H19N5S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
6-benzyl-3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H19N5S/c1-20-9-5-8-13(11-20)15-17-18-16-21(15)19-14(22-16)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |
InChI Key |
YERZLLPOPVXLFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=NN=C3N2N=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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